2-Bromotetradecanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

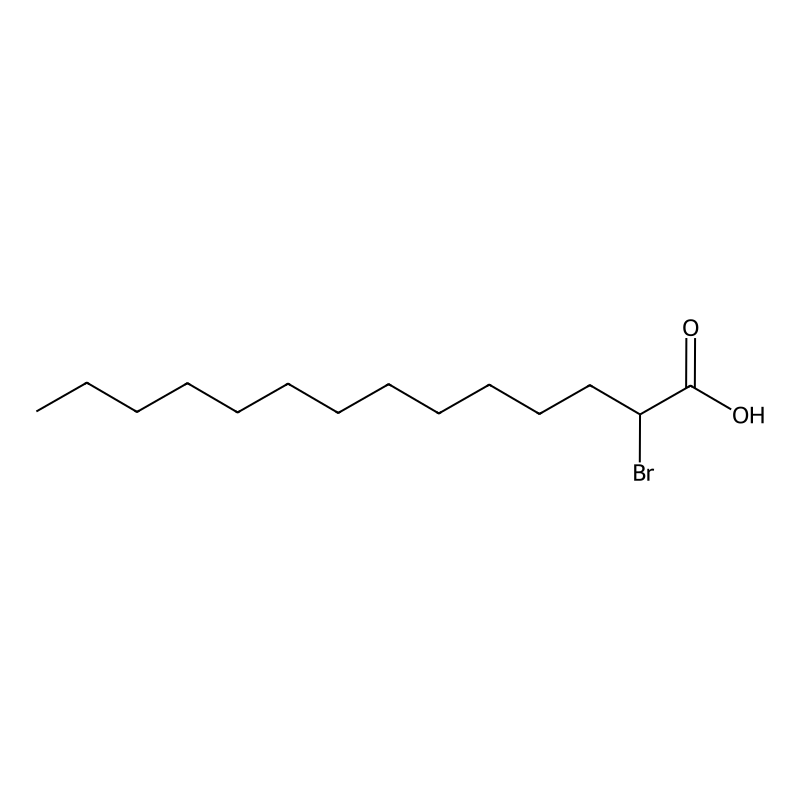

2-Bromotetradecanoic acid, also known as α-Bromomyristic acid, is a brominated fatty acid characterized by the molecular formula and a molecular weight of approximately 307.27 g/mol. The compound features a bromine atom attached to the second carbon of the tetradecanoic acid chain, which consists of fourteen carbon atoms in total. This specific substitution significantly influences its chemical reactivity and biological properties, making it a compound of interest in various fields of research, including organic chemistry and biochemistry.

Currently, there's no documented research on the specific mechanism of action of 2-BTDA in biological systems.

- Skin and eye irritant: Organic acids can irritate skin and eyes. Wear appropriate personal protective equipment (PPE) when handling 2-BTDA [5].

- Potential endocrine disruptor: Brominated organic compounds can have endocrine-disrupting effects. Handle with care and dispose of according to regulations [6].

Data Citation:

PPARδ Agonism:

Similar to 2-BHD, 2-BTD has been shown to act as an agonist for the peroxisome proliferator-activated receptor delta (PPARδ) []. PPARδ is a transcription factor involved in various cellular processes, including lipid metabolism, inflammation, and cell differentiation. Activation of PPARδ by 2-BTD could potentially offer insights into regulating these pathways for therapeutic purposes.

Potential Applications in Cancer Research:

Some studies suggest that 2-BTD might possess anti-cancer properties. A specific study identified 2-BTD as one of several potential anti-cancer agents derived from marine sponges []. However, further research is needed to understand the mechanisms behind these potential effects and their therapeutic relevance.

- Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide ions or amines, leading to the formation of derivatives like 2-hydroxytetradecanoic acid or 2-aminotetradecanoic acid.

- Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride, yielding 2-bromotetradecanol.

- Oxidation Reactions: The hydrocarbon chain can be oxidized to form corresponding ketones or aldehydes using agents like potassium permanganate.

Common Reaction Conditions- Substitution: Sodium hydroxide in aqueous or alcoholic solution.

- Reduction: Lithium aluminum hydride in anhydrous ether.

- Oxidation: Potassium permanganate in acidic or basic medium.

Research indicates that 2-bromotetradecanoic acid exhibits significant biological properties. It has demonstrated potent antifungal activity against various strains, including Saccharomyces cerevisiae and Candida albicans, with minimum inhibitory concentrations reported as low as 10 μM. The presence of the bromine atom enhances its interaction with biological membranes, which is crucial for its efficacy as an antimicrobial agent. Additionally, this compound has been investigated for its potential role in modulating metabolic pathways related to fatty acid oxidation .

The synthesis of 2-bromotetradecanoic acid typically involves the bromination of tetradecanoic acid (myristic acid). The common synthetic routes include:

- Bromination Reaction: Tetradecanoic acid is reacted with bromine (Br₂) in the presence of a catalyst such as phosphorus tribromide or sulfur bromide. This reaction is usually conducted in inert solvents like carbon tetrachloride or chloroform under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production

In industrial settings, large-scale bromination processes are optimized to achieve high yields and purity. Purification steps such as recrystallization or distillation may be employed to remove unreacted materials and by-products.

2-Bromotetradecanoic acid finds applications across various fields:

- Chemistry: Used as a reagent in organic synthesis and as a precursor for synthesizing other brominated compounds.

- Biology: Employed in studies related to lipid metabolism and enzyme inhibition.

- Medicine: Investigated for potential drug development targeting metabolic pathways.

- Industry: Utilized in producing specialty chemicals and as an intermediate in synthesizing surfactants and lubricants.

Studies have highlighted the interactions of 2-bromotetradecanoic acid with biological membranes and proteins. The unique presence of the bromine atom alters its hydrophobicity, enhancing its ability to disrupt cellular membranes, which is essential for its antifungal activity. Understanding these interactions aids researchers in elucidating its mode of action and optimizing therapeutic applications .

Several compounds share structural similarities with 2-bromotetradecanoic acid. Notable examples include:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Tetradecanoic Acid | C₁₄H₂₈O₂ | Saturated fatty acid without bromine |

| 13-Bromotetradecanoic Acid | C₁₄H₂₇BrO₂ | Bromine at the thirteenth position |

| Myristic Acid | C₁₄H₂₈O₂ | Similar chain length, no halogen |

| Lauric Acid | C₁₂H₂₄O₂ | Shorter carbon chain |

Uniqueness

The uniqueness of 2-bromotetradecanoic acid lies in the specific positioning of the bromine atom at the second carbon, imparting distinct chemical reactivity and biological activity compared to its analogs. This specific substitution allows for unique interactions within biological systems, providing specialized functions not found in non-brominated counterparts.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant